2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
2’-((9H-Fluoren-4-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a fluorenyl group attached to a biphenyl structure via a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((9H-Fluoren-4-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:
Formation of the Fluorenyl Intermediate: The fluorenyl group can be synthesized through a Friedel-Crafts acylation reaction, where fluorene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Carbamoylation: The fluorenyl intermediate is then reacted with an isocyanate to form the carbamoyl group.
Coupling with Biphenyl: The final step involves coupling the carbamoyl-fluorenyl intermediate with a biphenyl derivative under conditions that facilitate the formation of the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2’-((9H-Fluoren-4-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group’s optical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which 2’-((9H-Fluoren-4-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-(1,1’-biphenyl)-4-acetic acid
- **2-((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
Uniqueness
2’-((9H-Fluoren-4-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific structural arrangement, which combines the rigidity of the biphenyl system with the optical properties of the fluorenyl group
Properties
CAS No. |
27021-94-9 |
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Molecular Formula |
C27H19NO3 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-4-ylcarbamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H19NO3/c29-26(22-13-5-3-11-20(22)21-12-4-6-14-23(21)27(30)31)28-24-15-7-9-18-16-17-8-1-2-10-19(17)25(18)24/h1-15H,16H2,(H,28,29)(H,30,31) |
InChI Key |
ICHPEZJOLYKKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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